molecular formula C11H20F2N2 B12990136 4-(Difluoromethyl)-1,4'-bipiperidine

4-(Difluoromethyl)-1,4'-bipiperidine

Cat. No.: B12990136
M. Wt: 218.29 g/mol
InChI Key: PVYKWSDCFOJBCF-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1,4’-bipiperidine is a compound of significant interest in the field of organic chemistry. It features a bipiperidine structure with a difluoromethyl group attached, which imparts unique chemical and physical properties. The presence of the difluoromethyl group enhances the compound’s reactivity and stability, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved through various approaches such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents and catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-1,4’-bipiperidine may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often employing metal-based catalysts and advanced difluoromethylation reagents . The reaction conditions are carefully controlled to ensure the desired product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1,4’-bipiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium-based catalysts) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of functionalized bipiperidine derivatives .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity towards target molecules . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-1,4’-bipiperidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C11H20F2N2

Molecular Weight

218.29 g/mol

IUPAC Name

4-(difluoromethyl)-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C11H20F2N2/c12-11(13)9-3-7-15(8-4-9)10-1-5-14-6-2-10/h9-11,14H,1-8H2

InChI Key

PVYKWSDCFOJBCF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC(CC2)C(F)F

Origin of Product

United States

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